tert-butyl N-{[5-(trifluoromethyl)pyrrolidin-2-yl]methyl}carbamate
Description
tert-Butyl N-{[5-(trifluoromethyl)pyrrolidin-2-yl]methyl}carbamate is a carbamate-protected pyrrolidine derivative featuring a trifluoromethyl (-CF₃) substituent at the 5-position of the pyrrolidine ring. This compound is of significant interest in medicinal chemistry and drug development due to the unique physicochemical properties imparted by the trifluoromethyl group, including enhanced metabolic stability, lipophilicity, and bioavailability . The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enabling selective functionalization during multi-step syntheses.
Properties
Molecular Formula |
C11H19F3N2O2 |
|---|---|
Molecular Weight |
268.28 g/mol |
IUPAC Name |
tert-butyl N-[[5-(trifluoromethyl)pyrrolidin-2-yl]methyl]carbamate |
InChI |
InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)15-6-7-4-5-8(16-7)11(12,13)14/h7-8,16H,4-6H2,1-3H3,(H,15,17) |
InChI Key |
FJEKTFWFHNQDRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC(N1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{[5-(trifluoromethyl)pyrrolidin-2-yl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidine derivative. One common method includes the use of Boc anhydride and ethanol, followed by the addition of an aqueous ammonia solution. The reaction mixture is stirred at low temperatures and then brought to room temperature for further reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The final product is often purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-{[5-(trifluoromethyl)pyrrolidin-2-yl]methyl}carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbamate or pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Chemistry: In organic chemistry, tert-butyl N-{[5-(trifluoromethyl)pyrrolidin-2-yl]methyl}carbamate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The trifluoromethyl group is known to improve the pharmacokinetic properties of drugs, such as their metabolic stability and bioavailability .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of active ingredients .
Mechanism of Action
The mechanism of action of tert-butyl N-{[5-(trifluoromethyl)pyrrolidin-2-yl]methyl}carbamate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolidine vs. Piperidine Carbamates
The substitution of pyrrolidine (5-membered ring) with piperidine (6-membered ring) alters ring strain, conformational flexibility, and interactions with biological targets. For instance:
- The trifluoromethyl group at the 5-position may influence steric hindrance and electronic effects differently due to the larger ring size.
Substituent Effects: Trifluoromethyl vs. Methyl or Fluoro Groups
- tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate (CAS: 1799420-92-0) :
- The pyrimidine core introduces aromaticity, contrasting with the saturated pyrrolidine ring.
- Fluorine and methyl substituents modulate electronic effects and solubility but lack the strong electron-withdrawing and lipophilic character of -CF₃.
Biological Activity
tert-butyl N-{[5-(trifluoromethyl)pyrrolidin-2-yl]methyl}carbamate is a compound of interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article reviews its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C12H16F3N2O2
- Molecular Weight : 270.26 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Liver X Receptor (LXR) Agonism : Similar compounds have shown potential as LXR agonists, which play a crucial role in lipid metabolism and inflammation regulation. The introduction of specific functional groups can enhance agonistic activity, suggesting that modifications to this compound may yield similar effects .
- Inhibition of Protein Kinases : Research indicates that derivatives of pyrrolidine compounds can inhibit various protein kinases, including c-Met. This inhibition is significant in cancer therapy as it can prevent tumor growth and metastasis .
Biological Activity Data
The following table summarizes key findings from studies on the biological activity of related compounds:
Case Studies
- LXR Agonist Study : A study focused on structure-activity relationships among tert-butyl benzoate analogs demonstrated that specific modifications could lead to enhanced LXR agonism and improved pharmacokinetic profiles in animal models .
- c-Met Inhibition : Research on pyrrolidine derivatives has shown promising results in inhibiting c-Met, which is implicated in various cancers. The introduction of trifluoromethyl groups has been found to enhance potency and selectivity against this target .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
